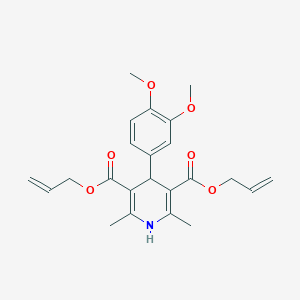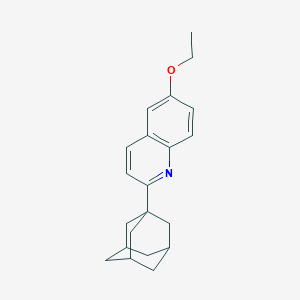
Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C23H27NO6 and a molecular weight of 413.475 g/mol. This compound is part of a collection of rare and unique chemicals often used in early-stage research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxybenzaldehyde and other reagents that undergo a series of reactions such as aldol condensation, reduction, and esterification.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. It may also be employed in the development of new drugs targeting specific biological pathways.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its unique structure may allow it to interact with specific molecular targets, leading to the discovery of new treatments for various diseases.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with unique properties.
作用機序
The mechanism by which Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
This compound
This compound
Uniqueness: This compound is unique due to its specific structural features, which include the presence of methoxy groups and a pyridinedicarboxylate moiety. These features contribute to its distinct chemical and biological properties, making it different from other similar compounds.
特性
分子式 |
C23H27NO6 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
bis(prop-2-enyl) 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H27NO6/c1-7-11-29-22(25)19-14(3)24-15(4)20(23(26)30-12-8-2)21(19)16-9-10-17(27-5)18(13-16)28-6/h7-10,13,21,24H,1-2,11-12H2,3-6H3 |
InChIキー |
OEPFDMMSCHGWRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)OC)OC)C(=O)OCC=C |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)OC)OC)C(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B417961.png)
![ethyl 2-({[(5-{4-nitrophenyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B417962.png)
![2-[(9-chloro-6-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B417963.png)
![N-(2-ethyl-6-methylphenyl)-2-[(5-{4-nitrophenyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417967.png)
![methyl 2-[({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B417970.png)
![6-(1,3-benzodioxol-5-yl)-4-ethoxy-N-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-imine](/img/structure/B417972.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B417974.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B417975.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitro-4-methylphenyl}acetamide](/img/structure/B417976.png)
![N-[8-ETHOXY-6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDEN]-N-(3-METHYLPHENYL)AMINE](/img/structure/B417978.png)
![5-[4-(dimethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B417979.png)
![4-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarbaldehyde](/img/structure/B417982.png)
![6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate](/img/structure/B417983.png)
